Isothiazolo[5,4-b]pyridin-3-ol is classified as a heterocyclic compound with the molecular formula . It is characterized by a fused bicyclic structure that includes an isothiazole moiety and a pyridine ring. The compound has been identified as a potential inhibitor of cyclin G-associated kinase, which is involved in cellular processes such as clathrin-mediated endocytosis and signal transduction pathways.
The synthesis of isothiazolo[5,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with sulfur and an oxidizing agent to form the isothiazole ring. This initial step is crucial for establishing the core structure of the compound. Subsequent functionalization can yield the desired product.
The scalability of these synthetic routes for industrial production has not been extensively documented but can be adapted for larger-scale synthesis .
The molecular structure of isothiazolo[5,4-b]pyridin-3-ol features a fused bicyclic system that contributes to its unique chemical properties. The compound's structure can be represented as follows:
Isothiazolo[5,4-b]pyridin-3-ol undergoes several types of chemical reactions:
Isothiazolo[5,4-b]pyridin-3-ol acts primarily as an inhibitor of phosphoinositide 3-kinases (PI3Ks).
Isothiazolo[5,4-b]pyridin-3-ol exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (FTIR) are commonly used to confirm the structure and purity of synthesized compounds .
Isothiazolo[5,4-b]pyridin-3-ol has several promising applications across various scientific domains:
Ongoing research aims to explore further applications in drug discovery and material development, leveraging its unique chemical characteristics for novel therapeutic agents or functional materials .
The isothiazolo[5,4-b]pyridine scaffold emerged as a structurally distinct heterocyclic system in the late 20th century, with Isothiazolo[5,4-b]pyridin-3-ol (CAS# 4337-60-4) representing a synthetically challenging and biologically significant derivative. Early synthetic routes focused on cyclization strategies of functionalized pyridine precursors, often grappling with regioselectivity issues and low yields. A landmark 1985 patent (US4548942A) disclosed derivatives of isothiazolo[5,4-b]pyridin-3-one for topical anti-acne applications, marking one of the earliest therapeutic explorations of this core [4]. The structural complexity arises from the fusion of isothiazole and pyridine rings, creating a π-deficient system with multiple sites for electrophilic and nucleophilic modifications. Key advances in the 2010s enabled regioselective halogenation at C5 and C6 positions, facilitating access to complex derivatives via cross-coupling reactions [3]. Despite these innovations, synthetic routes to the 3-hydroxy variant remain constrained, contributing to its status as an underexplored analog in medicinal chemistry.
Table 1: Historical Milestones in Isothiazolo[5,4-b]pyridine Chemistry
Year | Development | Significance |
---|---|---|
1985 | US4548942A Patent for anti-acne 3-one derivatives | First therapeutic application of scaffold |
2016 | PubChem entry (CID 3073073) | Structural characterization of advanced derivatives |
2018 | Synthetic access to 3-ol (CAS 4337-60-4) | Availability of key synthetic intermediate |
2022 | RIPK1 inhibitor optimization (Compound 56) | Nanomolar-potency derivatives for inflammation |
Isothiazolo[5,4-b]pyridine exemplifies a privileged structure due to its versatile pharmacophore compatibility and proven bioactivity across therapeutic domains. Its significance stems from three key attributes:
The scaffold’s modularity enables strategic decoration at C3, C5, and C6, allowing medicinal chemists to fine-tune physicochemical properties while maintaining target affinity—a hallmark of privileged architectures.
Contemporary research focuses on three therapeutic frontiers:
Table 2: Key Derivatives and Their Therapeutic Applications
Derivative | Structural Features | Biological Target | Potency |
---|---|---|---|
Compound 56 | 5-Cyano-6-aryl substitution | RIPK1 kinase | Kd = 13 nM |
Anti-acne derivative | 2-(3-(4-Phenyl-1-piperazinyl)propyl) | C. acnes / P. granulosum | MIC ≈ 0.3-3% topical |
EGFR inhibitor | C6-Sulfonamide hybrid | T790M/L858R EGFR mutants | IC50 < 100 nM |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9